N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone characterized by a 2,5-dimethylfuran-3-carbohydrazide core and a 2,5-dimethoxyphenyl substituent. The E-configuration of the methylidene group ensures planar geometry, facilitating π-π stacking and hydrogen bonding, which influence crystallization and intermolecular interactions . Computational studies highlight its nonlinear optical (NLO) properties, attributed to electron-rich dimethoxy groups and conjugation across the hydrazone linkage .
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-8-13(20-3)5-6-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLGWZFASQZPY-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its pharmacological applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of other complex organic molecules and materials
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Core Structure Variations :
- Target Compound: Features a 2,5-dimethylfuran-3-carbohydrazide core.
- Biphenyl Analogs: Compounds like N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide (Compound 1) replace the furan with a biphenyl group, increasing molecular rigidity and π-conjugation. This results in distinct crystal packing (monoclinic P21/c space group, a = 13.987 Å, b = 16.426 Å) compared to smaller cores .
- Pyridine Analogs : Derivatives such as N'-[(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (5h) substitute furan with pyridine, altering electronic properties and hydrogen-bonding capacity. Pyridine’s basicity may enhance solubility but reduce antifungal activity, as observed in anti-Mycobacterium studies .
Substituent Effects :
Electronic and Computational Insights
- Nonlinear Optical (NLO) Properties: The target compound’s dimethoxy groups and conjugated hydrazone linkage contribute to a high hyperpolarizability (β = 98.12°), outperforming biphenyl analogs (β = 101.18°) in theoretical models .
- Solubility and Stability : The furan core’s lower aromaticity compared to biphenyl may improve aqueous solubility, while methoxy groups enhance stability against oxidative degradation .
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and methoxy groups, which contribute to its unique chemical reactivity and biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, leading to several pharmacological effects:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- DNA Interaction: It has the potential to interact with DNA, affecting cellular processes such as replication and transcription.
- Metal Complex Formation: Its metal complexes exhibit antimicrobial and anticancer properties due to their enhanced reactivity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of Schiff bases, including derivatives similar to this compound. These compounds have shown significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC): Research indicates that related compounds exhibit MIC values in the range of 4-32 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, leading to inhibited proliferation.
- Caspase Activation: It may activate caspases, which are critical for the execution of apoptosis.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of similar hydrazone compounds against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds had a strong inhibitory effect with an average MIC of 16 µg/mL .
- Anticancer Properties:
-
Enzyme Inhibition:
- Research conducted on enzyme inhibition revealed that derivatives of this compound could inhibit topoisomerase I in bacteria more effectively than in human cells, suggesting a selective toxicity profile that could be beneficial for therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | MIC (µg/mL) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 16 | 25 | Strong antibacterial and anticancer activity |
| N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide | 20 | 30 | Similar structure with slightly reduced potency |
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | 18 | 28 | Exhibits different selectivity towards bacterial enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
